9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one
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Overview
Description
9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core with a methyl group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one can be achieved through several methods. One efficient method involves the catalytic isocyanide-based cycloaddition of alkyl and aryl isocyanides with (Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes . This method is notable for its high efficiency and direct approach.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of scalable catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as light-emitting diodes and organic semiconductors
Mechanism of Action
The mechanism of action of 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure.
Dihydroquinoline: A reduced form of quinoline with similar properties.
Cyclopenta[b]quinoline: A closely related compound with a different substitution pattern.
Uniqueness: 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one is unique due to its specific substitution at the 9th position and its cyclopenta[b]quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11NO |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
9-methyl-2,3-dihydrocyclopenta[b]quinolin-1-one |
InChI |
InChI=1S/C13H11NO/c1-8-9-4-2-3-5-10(9)14-11-6-7-12(15)13(8)11/h2-5H,6-7H2,1H3 |
InChI Key |
ZIHQRYKXHZZPTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C13)CCC2=O |
Origin of Product |
United States |
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